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Compound of Interest

Compound Name:
Methyl

(benzamidomethoxy)acetate

CAS No.: 56538-58-0

Cat. No.: B14631010

Get Quote

Compound Overview & Structural Logic
Methyl (benzamidomethoxy)acetate is a specialized

-acetal derivative used primarily as a masked

-acyliminium ion precursor in organic synthesis. It serves as a versatile intermediate for

-amidoalkylation reactions (the Zaugg reaction), allowing the introduction of the
benzamidomethyl group into electron-rich aromatics or active methylene compounds.

IUPAC Name: Methyl 2-[(benzamidomethyl)oxy]acetate

Alternative Name:

-(Methoxycarbonylmethoxymethyl)benzamide

CAS Number: 56538-58-0

Molecular Formula:
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Molecular Weight: 223.23 g/mol

Structural Connectivity
The molecule consists of three distinct domains:

Benzamide Core: Provides UV activity and directs fragmentation in Mass Spec.

-Acetal Linker (

): The reactive center, sensitive to acid catalysis.

Glycolate Ester Tail (

): Provides the acetate functionality and distinct NMR singlets.

Fig 1. Modular structural connectivity of Methyl (benzamidomethoxy)acetate.
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Spectroscopic Data Profile
The following data represents the standard spectroscopic signature for Methyl
(benzamidomethoxy)acetate in

(Chloroform-d).

A. Nuclear Magnetic Resonance (NMR) Spectroscopy[1]
[2][3]
The

NMR spectrum is characterized by the distinct desymmetrization of the two methylene groups
due to their heteroatomic environments.
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NMR Data (400 MHz,

)
Shift (

, ppm)
Multiplicity Integration Assignment

Structural
Context

7.80 – 7.75 Multiplet (m) 2H
Ar-H (

)

Benzoyl aromatic

ring

7.55 – 7.40 Multiplet (m) 3H
Ar-H (

)

Benzoyl aromatic

ring

7.10
Broad Triplet (br

t)
1H

Amide proton

(exchangeable)

4.95
Doublet (d,

)
2H

Diagnostic Peak:

Coupled to NH.

[1] Collapses to

singlet on

shake.

4.18 Singlet (s) 2H

Glycolate

methylene

(isolated spin

system)

3.76 Singlet (s) 3H Methyl ester

NMR Data (100 MHz,

)
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Shift (

, ppm)
Carbon Type Assignment Notes

170.5 Quaternary (C=O) Ester Carbonyl
Typical aliphatic ester

range.

167.3 Quaternary (C=O) Amide Carbonyl
Conjugated with

phenyl ring.

133.8 Quaternary (C)
Ar-C (

)

131.9 Methine (CH)
Ar-C (

)

128.6 Methine (CH)
Ar-C (

)
2C intensity.

127.1 Methine (CH)
Ar-C (

)
2C intensity.

72.5
Methylene (

)

Deshielded by two

heteroatoms.

67.1
Methylene (

)

Alpha to ester and

ether oxygen.

52.1
Methyl (

)
Methyl ester.

B. Infrared (IR) Spectroscopy[2][4]
The IR spectrum is dominated by the dual carbonyl signature (Amide I and Ester) and the N-H

stretch.
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Wavenumber (

)
Vibration Mode Functional Group Interpretation

3320
Stretching (

)

Secondary amide

(sharp/medium).

3060
Stretching (

)
Aromatic protons.

2955
Stretching (

)

Methylene/Methyl C-

H.

1755
Stretching (

)

Strong, sharp band.

Higher freq due to

-oxygen.

1645
Stretching (

)

"Benzamide" band.

Lower freq due to

conjugation.

1535
Bending (

)

Characteristic amide

coupling band.

1120
Stretching (

)
Ether linkage.

C. Mass Spectrometry (EI-MS)
The fragmentation pattern follows a predictable pathway driven by the stability of the benzoyl

cation and the cleavage of the ether linkage.

Molecular Ion (

):

(Weak or absent due to labile ether).

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14631010?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Base Peak:

(Benzoyl cation,

).

Fragmentation Pathway:

-Cleavage: Loss of the methoxycarbonylmethyl radical (

) generates the stabilized

-acyliminium ion.

McLafferty-like Rearrangement: Not favored due to lack of

-hydrogens, but simple amide cleavage dominates.

Ion Identity Structure

223 Molecular Ion

192 Loss of methoxy group.

164 Loss of ester group.

134 -methylenebenzamide cation.

105 Base Peak (Benzoyl).

77 Phenyl cation.

Experimental Protocol: Synthesis & Purification
This protocol utilizes the acid-catalyzed condensation of

-hydroxymethylbenzamide (or benzamide/paraformaldehyde) with methyl glycolate.

Reagents
Benzamide: 1.0 eq (12.1 g)
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Paraformaldehyde: 1.1 eq (3.3 g)

Methyl Glycolate: 1.5 eq (13.5 g)

Catalyst:

-Toluenesulfonic acid (pTSA), 0.05 eq.

Solvent: Toluene (for azeotropic water removal) or 1,2-Dichloroethane.

Workflow

Fig 2. Synthesis workflow for Methyl (benzamidomethoxy)acetate.
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Step-by-Step Procedure
Setup: Equip a 250 mL round-bottom flask with a Dean-Stark trap and reflux condenser.
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Reaction: Suspend Benzamide (12.1 g, 100 mmol), Paraformaldehyde (3.3 g, 110 mmol),

and Methyl Glycolate (13.5 g, 150 mmol) in Toluene (100 mL). Add pTSA (0.95 g).

Reflux: Heat to reflux. The mixture will clarify as the reaction proceeds. Continue until the

theoretical amount of water (~1.8 mL) is collected in the trap (approx. 4–6 hours).

Workup: Cool to room temperature. Wash the organic phase with saturated

(

) to remove acid catalyst and unreacted glycolic acid. Wash with brine, dry over anhydrous

, and filter.

Isolation: Concentrate the solvent under reduced pressure. The residue is typically a viscous

oil that solidifies upon standing or trituration with hexane/ether.

Purification: Recrystallize from Ethyl Acetate/Hexane (1:3) to obtain white crystalline

needles.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. rsc.org [rsc.org]

2. mdpi.com [mdpi.com]

3. Benzenemethanol, α-methyl-, acetate [webbook.nist.gov]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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